molecular formula C18H20N2O2 B11470514 2-(4-Cyclohexylphenoxy)pyridine-4-carboxamide

2-(4-Cyclohexylphenoxy)pyridine-4-carboxamide

Cat. No.: B11470514
M. Wt: 296.4 g/mol
InChI Key: UIYMGFIMGAGRPH-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by a pyridine ring substituted with a carboxamide group at the 4-position and a phenoxy group at the 2-position, which is further substituted with a cyclohexyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenoxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of 4-Cyclohexylphenol: This can be achieved through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst.

    Synthesis of 2-(4-Cyclohexylphenoxy)pyridine: This involves the reaction of 4-cyclohexylphenol with 2-chloropyridine in the presence of a base such as potassium carbonate.

    Formation of this compound: The final step involves the reaction of 2-(4-cyclohexylphenoxy)pyridine with an appropriate amine, such as ammonia or an amine derivative, to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenoxy and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or pyridine derivatives.

Scientific Research Applications

2-(4-Cyclohexylphenoxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar structural features.

    Isonicotinamide: An isomer of nicotinamide with the carboxamide group in the 4-position.

    Pyridine-4-carboxamide: A simpler analog with a carboxamide group at the 4-position of the pyridine ring.

Uniqueness

2-(4-Cyclohexylphenoxy)pyridine-4-carboxamide is unique due to the presence of the cyclohexylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)pyridine-4-carboxamide

InChI

InChI=1S/C18H20N2O2/c19-18(21)15-10-11-20-17(12-15)22-16-8-6-14(7-9-16)13-4-2-1-3-5-13/h6-13H,1-5H2,(H2,19,21)

InChI Key

UIYMGFIMGAGRPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=NC=CC(=C3)C(=O)N

Origin of Product

United States

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